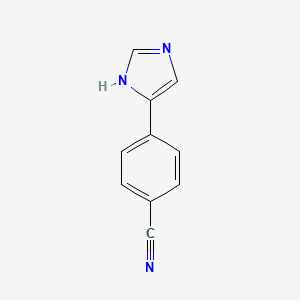

4-(1H-IMIDAZOL-4-YL)-BENZONITRILE

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUVSJNPHFWESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443949 | |

| Record name | Benzonitrile, 4-(1H-imidazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34443-07-7 | |

| Record name | Benzonitrile, 4-(1H-imidazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-4-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 4 1h Imidazol 4 Yl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides invaluable information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(1H-imidazol-4-yl)benzonitrile, a comprehensive NMR analysis, including 1H, 13C, and two-dimensional techniques, is essential for an unambiguous assignment of its structure.

Proton NMR (¹H NMR) Data Analysis

The benzonitrile (B105546) portion would likely show a set of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene (B151609) ring, being in a disubstituted pattern, would present as a complex multiplet or a pair of doublets, depending on the solvent and spectrometer frequency. The protons ortho to the nitrile group are expected to be the most deshielded due to the electron-withdrawing nature of the cyano group.

The imidazole (B134444) ring protons would also resonate in the aromatic region. The proton at the C2 position of the imidazole ring typically appears as a singlet, while the protons at the C4 (or C5) positions would also give rise to distinct signals. The N-H proton of the imidazole ring is expected to be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Chemical Shift Elucidation

Similar to ¹H NMR, a complete, experimentally verified ¹³C NMR spectrum for 4-(1H-imidazol-4-yl)benzonitrile is not widely published. However, based on known chemical shift values for benzonitrile and imidazole derivatives, a predicted spectrum can be outlined. rsc.org

The ¹³C NMR spectrum would display signals for all ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm. The quaternary carbon of the benzene ring attached to the nitrile group would be found around δ 110-115 ppm. The other aromatic carbons of the benzonitrile ring would resonate between δ 125 and 135 ppm.

For the imidazole ring, the C2 carbon typically appears around δ 135-140 ppm, while the C4 and C5 carbons would have distinct chemical shifts in the range of δ 115-130 ppm. The specific attachment point of the benzonitrile group to the imidazole ring would significantly influence the chemical shifts of the imidazole carbons.

A comparative analysis with the reported ¹³C NMR data for 4-(1H-benzo[d]imidazol-2-yl)benzonitrile could provide further insights into the expected chemical shifts for the benzonitrile moiety in a similar electronic environment.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between the benzonitrile and imidazole rings, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable.

An HSQC experiment would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons in both the benzonitrile and imidazole rings.

An HMBC experiment would reveal long-range correlations between protons and carbons (typically over two or three bonds). This would be crucial in confirming the substitution pattern on the benzene ring and, most importantly, in establishing the precise point of connection between the imidazole and benzonitrile rings by observing correlations between the protons on one ring and the carbons on the other.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental IR spectrum for 4-(1H-imidazol-4-yl)benzonitrile is not available, the expected characteristic absorption bands can be predicted.

A sharp and strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected to be prominent in the region of 2220-2240 cm⁻¹. The N-H stretching vibration of the imidazole ring would likely appear as a broad band in the range of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations from both the benzene and imidazole rings would appear in the 1400-1600 cm⁻¹ region. The C-H bending vibrations would be found at lower wavenumbers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For 4-(1H-imidazol-4-yl)benzonitrile (C₁₀H₇N₃), the predicted monoisotopic mass is 169.0640 Da. In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 169. Under common ionization techniques like electrospray ionization (ESI), protonated molecules [M+H]⁺ at m/z 170 or sodiated molecules [M+Na]⁺ at m/z 192 might be observed. nih.gov

The fragmentation pattern would provide further structural information. Common fragmentation pathways could involve the loss of HCN from the nitrile group or cleavage of the imidazole ring. Analysis of the fragment ions would help to confirm the presence and connectivity of the benzonitrile and imidazole moieties.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 4-(1H-imidazol-4-yl)benzonitrile would provide a wealth of information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for the exact title compound is not publicly available, the crystal structure of the related compound, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, reveals that the benzimidazole (B57391) and phenyl rings are nearly coplanar. nih.gov In the solid state, molecules are linked into zigzag chains by intermolecular N-H···N hydrogen bonds between the imidazole N-H donor and the nitrile nitrogen acceptor. nih.gov It is plausible that 4-(1H-imidazol-4-yl)benzonitrile would exhibit similar intermolecular hydrogen bonding interactions, forming supramolecular assemblies in the solid state. The planarity of the molecule and the potential for π-π stacking interactions between the aromatic rings would also be key features to be determined from an X-ray crystallographic analysis.

Crystal System and Space Group Determination

No published X-ray diffraction studies were found for 4-(1H-imidazol-4-yl)benzonitrile. Consequently, information regarding its crystal system (e.g., monoclinic, orthorhombic) and space group is not available.

Molecular Conformation, Planarity, and Dihedral Angles

Detailed conformational analysis, including the planarity of the imidazole and benzonitrile rings and the specific dihedral angles between them, requires crystallographic data which is currently unavailable for this compound.

Hydrogen Bonding Networks and Crystal Packing Analysis

An analysis of intermolecular interactions, such as hydrogen bonding networks which dictate the crystal packing, cannot be performed without experimental structural data. While the N-H group of the imidazole and the nitrile nitrogen are expected to participate in hydrogen bonding, the specific geometry and resulting packing motif are unknown. rsc.orgresearchgate.net

Disorder and Polymorphism Studies

There are no reports in the scientific literature concerning crystallographic disorder or the existence of different polymorphic forms for 4-(1H-imidazol-4-yl)benzonitrile.

Chemical Reactivity and Transformation Pathways of 4 1h Imidazol 4 Yl Benzonitrile

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which bestows upon it a unique set of reactive properties. nih.gov It is considered amphoteric, meaning it can act as both an acid and a base. The pKa for the acidic proton on the nitrogen is approximately 14.5, while the pKa for the basic nitrogen is about 7. nih.gov This dual nature makes the imidazole ring susceptible to both electrophilic and nucleophilic attacks. nih.gov

Electrophilic and Nucleophilic Attack on Imidazole Core

The imidazole ring is generally more susceptible to electrophilic attack than similar azoles like pyrazole. uobabylon.edu.iq Electrophilic aromatic substitution on the imidazole ring proceeds through the formation of a stable arenium ion intermediate. uobabylon.edu.iq Substitution is favored at the 4 or 5 positions due to the formation of a more stable resonance hybrid. uobabylon.edu.iq If the 4 and 5 positions are blocked, substitution can occur at the 2-position. uobabylon.edu.iq The nitrogen at position 3, with its available lone pair of electrons, is typically the more reactive site for electrophiles. nih.gov

Alkylation of the imino hydrogen of the imidazole ring can occur with alkyl halides. uobabylon.edu.iq Furthermore, N-alkylimidazoles can isomerize to 2-alkylimidazoles when passed through a red-hot tube. uobabylon.edu.iq Coupling reactions with diazonium salts tend to occur at the 2-position of the imidazole ring. uobabylon.edu.iq

Nucleophilic substitution reactions on the imidazole ring are also possible, particularly on halogenated imidazole derivatives. researchgate.netrsc.org For instance, N-protected derivatives of 2,4,5-tribromoimidazole (B189480) can react with various nucleophiles, such as thiolates and isopropoxide, leading to the displacement of the bromine atom at the 2-position. rsc.org Similarly, 1-benzyl-5-bromo-4-nitroimidazole undergoes nucleophilic substitution with displacement of the 5-bromo group. rsc.org

Oxidation and Reduction Chemistry of the Imidazole Moiety

The imidazole ring is generally stable towards oxidizing and reducing agents. uobabylon.edu.iq However, under specific conditions, it can undergo oxidation. For instance, reaction with hydrogen peroxide can lead to the opening of the imidazole nucleus, forming oxamide. uobabylon.edu.iq The gas-phase oxidation of imidazole by hydroxyl radicals has been shown to be initiated by OH-addition, primarily at the C5 position. rsc.org This reaction can lead to the formation of products like 4H-imidazol-4-ol and N,N'-diformylformamidine. rsc.org Ozonolysis of imidazole can also occur, leading to the formation of cyanate, formamide, and formate. aau.dk

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of 4-(1H-imidazol-4-yl)-benzonitrile.

Reduction to Amines

The nitrile group can be reduced to a primary amine (-CH2NH2). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). chemguide.co.ukscite.ailibretexts.orglibretexts.org The reaction typically proceeds by nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the resulting imine intermediate. libretexts.org Subsequent workup with water yields the primary amine. libretexts.orgyoutube.com Other reducing agents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, can also be used to reduce a variety of nitriles to primary amines in excellent yields. organic-chemistry.org Catalytic hydrogenation using hydrogen gas with catalysts like palladium, platinum, or nickel is another method for nitrile reduction. chemguide.co.uk

Table 1: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Typically in an ether solvent (e.g., diethyl ether), followed by aqueous workup. chemguide.co.uklibretexts.org | A powerful reducing agent. chemguide.co.uk |

| Hydrogen Gas (H2) | In the presence of a metal catalyst (e.g., Pd, Pt, Ni) at elevated temperature and pressure. chemguide.co.uk | A common catalytic hydrogenation method. chemguide.co.uk |

| Diisopropylaminoborane/LiBH4 | Catalytic amount of LiBH4. organic-chemistry.org | Reduces a large variety of aliphatic and aromatic nitriles. organic-chemistry.org |

| Ammonia (B1221849) Borane | Thermal decomposition conditions without a catalyst. organic-chemistry.org | An environmentally benign option. organic-chemistry.org |

Hydrolysis and Other Nitrile-Based Reactions

Nitriles can be hydrolyzed to carboxylic acids under both acidic and basic conditions. libretexts.org The hydrolysis proceeds in two stages: first to an amide intermediate, and then to the carboxylic acid (or its salt). libretexts.org

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, yields the free carboxylic acid and an ammonium (B1175870) salt. libretexts.org Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of water. lumenlearning.com

Basic Hydrolysis: Heating the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), produces the salt of the carboxylic acid and ammonia gas. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org

Under milder basic conditions, it may be possible to stop the reaction at the amide stage. youtube.com

Grignard reagents can also react with nitriles. The Grignard reagent adds to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.org

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Ring

The benzonitrile ring can undergo electrophilic aromatic substitution (EAS). leah4sci.comlibretexts.org The nitrile group (-CN) is a deactivating group and a meta-director. youtube.com This means that it makes the aromatic ring less reactive towards electrophiles compared to benzene (B151609) and directs incoming electrophiles to the meta position. youtube.com

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. leah4sci.commasterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen with a Lewis acid catalyst (e.g., FeBr3 for bromination). leah4sci.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H). leah4sci.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, Friedel-Crafts reactions are often not successful on strongly deactivated rings like benzonitrile. leah4sci.comyoutube.com

The directing effect of the substituents already present on the benzene ring determines the position of the incoming electrophile. libretexts.org For 4-(1H-imidazol-4-yl)-benzonitrile, the imidazole group is generally considered an activating group and an ortho-, para-director, while the nitrile group is a deactivating meta-director. The interplay of these two groups will dictate the regioselectivity of electrophilic aromatic substitution on the benzonitrile ring.

Table 2: Summary of Reactivity for 4-(1H-imidazol-4-yl)-benzonitrile

| Moiety | Type of Reaction | Key Reactive Sites/Products |

|---|---|---|

| Imidazole Ring | Electrophilic Attack | C4, C5, or C2 positions. uobabylon.edu.iq |

| Nucleophilic Attack | Halogenated positions. researchgate.netrsc.org | |

| Oxidation | Ring opening with strong oxidants. uobabylon.edu.iq | |

| Nitrile Group | Reduction | Primary amine (-CH2NH2). chemguide.co.uklibretexts.org |

| Hydrolysis | Carboxylic acid (-COOH) or amide (-CONH2). libretexts.org | |

| Benzonitrile Ring | Electrophilic Aromatic Substitution | Meta to the nitrile group. youtube.com |

Regioselective Functionalization and Derivatization Strategies

The functionalization of unsymmetrical 4-substituted imidazoles like 4-(1H-imidazol-4-yl)-benzonitrile is complicated by the existence of two tautomeric forms and two nitrogen atoms (N-1 and N-3) that can undergo reactions such as alkylation. The outcome of these reactions is highly dependent on a variety of factors, including the electronic nature of substituents, steric hindrance, and the specific reaction conditions employed. otago.ac.nzbeilstein-journals.org

N-Alkylation Strategies:

The N-alkylation of the imidazole ring is a primary pathway for derivatization. The regioselectivity of this reaction—whether the alkyl group attaches to the N-1 or N-3 nitrogen—is not trivial. The 4-(4-cyanophenyl) substituent is electron-withdrawing, which influences the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. otago.ac.nz Generally, electron-withdrawing groups at the C-4 position favor the existence of the 4-substituted tautomer and direct alkylation towards the more distant N-1 nitrogen to form the 1,5-disubstituted product, as this nitrogen is less deactivated by the inductive effect. otago.ac.nz

However, the choice of base and solvent can significantly alter the isomeric product ratio. Studies on analogous heterocyclic systems, such as indazoles, demonstrate that specific conditions can override the inherent electronic preferences. beilstein-journals.org For instance, using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) often favors alkylation at the sterically less hindered nitrogen. beilstein-journals.org Conversely, carbonate bases in polar aprotic solvents may yield different isomeric ratios.

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity (Illustrative Examples from Analogous Heterocycles)

| Base | Solvent | Alkylating Agent | Major Product Isomer | Reference |

| NaH | THF | Alkyl Bromide | N-1 Alkylation Favored | beilstein-journals.org |

| K₂CO₃ | Acetonitrile | Alkyl Bromide | Mixture of Isomers | beilstein-journals.org |

| Cs₂CO₃ | DMF | Benzyl Chloride | N-Alkylation | nih.gov |

| DBU | Dichloromethane | Alkyl Bromide | N-1 Alkylation Favored (lower conversion) | beilstein-journals.org |

Protecting Group Strategies for Regiocontrol:

To overcome challenges in regioselectivity, advanced strategies utilizing protecting groups have been developed. One notable method involves the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group. A "SEM-switch" strategy has been demonstrated for 4-phenylimidazole, a close analogue. nih.gov This process allows for a transposition of the SEM protecting group from the N-1 to the N-3 position. Subsequent alkylation and deprotection enable a "trans-N-alkylation," providing a route to 1-alkyl-4-aryl-imidazoles, which can be difficult to obtain through direct alkylation. nih.gov

C-H Bond Functionalization:

Beyond N-alkylation, the imidazole ring can be functionalized at its carbon atoms (C-2 and C-5). Palladium-catalyzed direct C-H arylation provides a powerful tool for introducing additional aryl groups. By selecting appropriate ligands and reaction conditions, it is possible to achieve regioselective arylation at either the C-2 or C-5 position of the imidazole core, offering a pathway to complex, poly-arylated imidazole derivatives. nih.gov

Directed Derivatization:

Another strategy to ensure high regioselectivity is through directed functionalization. For example, the introduction of a phenacyl group onto one of the imidazole nitrogens can direct subsequent alkylation reactions specifically to the other nitrogen atom, a strategy used effectively in the synthesis of L-histidine derivatives. acs.org This approach highlights how temporary modification of the imidazole ring can be used to achieve specific derivatization patterns.

Mechanistic Investigations of 4-(1H-IMIDAZOL-4-YL)-BENZONITRILE Reactions

The reactivity of 4-(1H-imidazol-4-yl)-benzonitrile is mechanistically governed by the tautomeric equilibrium of the imidazole ring and the nucleophilic character of its nitrogen atoms.

Tautomerism:

The imidazole ring of this compound exists as an equilibrium between two tautomers: 4-(4-cyanophenyl)-1H-imidazole and 5-(4-cyanophenyl)-1H-imidazole. The position of this equilibrium is a critical factor in its reactions. For imidazoles with electron-withdrawing substituents at the C-4 position, like the target molecule, the 4-substituted tautomer is generally the more stable and dominant form in solution. otago.ac.nz This preference is a key determinant for the regiochemical outcome of subsequent reactions.

Mechanism of N-Alkylation:

The mechanism of N-alkylation depends on the reaction conditions.

Under basic conditions , where a base like NaH is used to deprotonate the imidazole, an imidazolide (B1226674) anion is formed. The reaction then proceeds via nucleophilic attack of one of the nitrogen atoms on the alkylating agent in a process akin to an SE2cB mechanism. The site of alkylation (N-1 vs. N-3) is determined by the relative nucleophilicity of the two nitrogen atoms in the anion, which is influenced by the electronic effect of the 4-(4-cyanophenyl) group. otago.ac.nz

Under neutral conditions , the free base of the imidazole acts as the nucleophile in an SE2' process. In this scenario, the reaction outcome is often controlled by the concentration of the respective tautomers. Even if the minor tautomer is more reactive, the reaction may proceed predominantly through the major, more stable tautomer, leading to a specific isomeric product. otago.ac.nz

Mechanism of N-Acylation:

The acylation of imidazoles with reagents like acid chlorides is proposed to occur via a different mechanistic pathway. The initial electrophilic attack happens on the more basic, pyridine-like nitrogen (N-3). This forms a highly reactive N-acyl imidazolium (B1220033) cation intermediate. This intermediate is then susceptible to further reactions or rearrangements. youtube.com

Mechanisms of Other Transformations:

Other derivatizations follow distinct mechanistic paths. For instance, palladium-catalyzed C-H arylation reactions proceed through a catalytic cycle involving steps such as oxidative addition, concerted metalation-deprotonation, and reductive elimination. researchgate.net Furthermore, various synthetic routes to complex imidazoles involve mechanisms such as intramolecular cyclization followed by carbene insertion into O-H bonds or 1,3-dipolar cycloadditions, showcasing the diverse reactivity of the imidazole core. youtube.comnih.gov

Computational and Theoretical Investigations of 4 1h Imidazol 4 Yl Benzonitrile

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) Calculations for Ground State Properties

While specific Density Functional Theory (DFT) calculations for the ground state properties of 4-(1H-imidazol-4-yl)benzonitrile have not been published, studies on analogous compounds, such as 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline and various lophine derivatives, routinely employ DFT methods like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p) to determine optimized molecular geometries and other ground state properties. researchgate.netresearchgate.net For these related structures, calculated geometric parameters (bond lengths and angles) have shown good agreement with experimental data from X-ray crystallography. researchgate.net It is anticipated that similar computational approaches would yield accurate predictions for the planar structure of 4-(1H-imidazol-4-yl)benzonitrile, which features a connection between the imidazole (B134444) and benzonitrile (B105546) rings.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The characterization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic transitions and reactivity. For related imidazole derivatives, the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO is often centered on the electron-withdrawing portions of the molecule. niscpr.res.in In the case of 4-(1H-imidazol-4-yl)benzonitrile, the HOMO would likely be associated with the π-system of the imidazole ring. The LUMO is expected to be distributed over the benzonitrile moiety, influenced by the electron-withdrawing nature of the nitrile group. The energy difference between the HOMO and LUMO orbitals (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. For a similar molecule, 4-nitroso benzonitrile, the HOMO-LUMO gap was calculated to be 0.11049 eV. researchgate.net

Spectroscopic Property Prediction and Validation (e.g., NMR, IR, UV-Vis)

Computational methods are frequently used to predict spectroscopic properties, which are then validated against experimental data. For various benzimidazole (B57391) derivatives, DFT and Hartree-Fock (HF) methods have been used to calculate ¹H- and ¹³C-NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis). researchgate.netresearchgate.netniscpr.res.in

NMR: The gauge-including atomic orbital (GIAO) method is commonly applied to predict NMR chemical shifts. researchgate.netresearchgate.net For analogous compounds, these theoretical calculations have shown strong correlations with experimental spectra. researchgate.netniscpr.res.in

IR: Theoretical IR spectra are calculated to identify characteristic vibrational modes. For a related N-((1H-benzo[d]imidazol-1-yl) methyl) derivative, calculated C-H stretching vibrations were found around 3204 cm⁻¹ and 2825-2850 cm⁻¹. niscpr.res.in

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict UV-Vis absorption wavelengths. researchgate.net For a benzimidazole derivative, a π →π* transition was calculated at 270 nm. niscpr.res.in

These computational techniques would be directly applicable to predict and help interpret the experimental spectra of 4-(1H-imidazol-4-yl)benzonitrile.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis helps to understand the flexibility and preferred three-dimensional structure of a molecule. For related, non-rigid molecules, potential energy surfaces are mapped by systematically rotating specific dihedral angles. For instance, the conformational flexibility of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline was explored by varying the torsion angle between the benzimidazole and aniline (B41778) rings from -180° to +180°. researchgate.net In the case of 4-(1H-imidazol-4-yl)benzonitrile, a key aspect of its conformational analysis would be the rotation around the single bond connecting the imidazole and phenyl rings. This would determine the degree of planarity between the two ring systems, which influences the electronic conjugation. The molecule 4-(1H-benzo[d]imidazol-2-yl)benzonitrile was found to be nearly planar, with a dihedral angle of just 3.87° between the benzimidazole and phenyl rings. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. While specific studies on the synthesis mechanism of 4-(1H-imidazol-4-yl)benzonitrile are not found, research on the formation of similar imidazole and benzimidazole structures provides insight. DFT calculations can be used to model transition states and reaction intermediates to determine the most energetically favorable pathway. For example, the synthesis of 2-substituted benzimidazoles is proposed to proceed via the nucleophilic attack of o-phenylenediamine (B120857) on an aldehyde, followed by cyclization and dehydration. nih.gov Computational modeling could be employed to investigate the energetics of various proposed synthetic routes to 4-(1H-imidazol-4-yl)benzonitrile, such as the condensation reactions used to form related imidazole systems. researchgate.net

Solvent Effects on Molecular and Electronic Structure of Benzonitrile-Imidazole Systems

The surrounding solvent can significantly influence the properties of a molecule. Computational models like the Polarizable Continuum Model (PCM) and the Onsager model are used to simulate these effects. researchgate.net Studies on related compounds have shown that solvent polarity can affect electronic properties and molecular stability. For an indazole derivative, calculations showed greater stability in polar solvents, although the HOMO-LUMO energy gap remained largely consistent across different solvent environments. asianresassoc.org For benzimidazole systems, solvent effects on energetic behavior have been examined, providing insights into how interactions with the solvent medium modulate the electronic structure. researchgate.net Such studies on 4-(1H-imidazol-4-yl)benzonitrile would be valuable for understanding its behavior in different chemical environments.

Internal Charge Transfer (ICT) Studies in Benzonitrile-Imidazole Systems

Intramolecular Charge Transfer (ICT) is a fundamental process in molecular photophysics, where upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. In the context of 4-(1H-imidazol-4-yl)-benzonitrile, the imidazole ring can act as the electron donor (D) and the benzonitrile moiety as the electron acceptor (A), forming a D-π-A system. Computational and theoretical investigations are crucial for understanding the nature of the excited states and the dynamics of charge transfer in such systems.

Theoretical studies on similar donor-acceptor systems often employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model the electronic structure and photophysical properties. These calculations provide insights into the geometries of the ground and excited states, the distribution of molecular orbitals, and the energy landscapes that govern the ICT process.

Research on related imidazole-based donor-acceptor molecules has shown that the efficiency of ICT is highly dependent on the molecular conformation, particularly the dihedral angle between the donor and acceptor moieties. nih.gov For instance, a more planar geometry in the excited state can facilitate charge separation, leading to a distinct ICT emission band. Conversely, a twisted geometry can also lead to a charge-transfer state, often referred to as a Twisted Intramolecular Charge Transfer (TICT) state. The formation of TICT states is a well-documented phenomenon in molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN), where the twisting of the dimethylamino group relative to the benzonitrile ring is the key reaction coordinate. nih.govresearchgate.netnih.gov

Computational studies on various imidazole derivatives have provided valuable data on their electronic properties, which are indicative of their potential for ICT. researchgate.netorientjchem.orgnih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the change in dipole moment between the ground and excited states are critical in characterizing the ICT process. nih.gov

For example, in a study of imidazole-derived thiosemicarbazones, DFT calculations revealed that the HOMO is primarily localized on the imidazole ring and the sulfur atom, while the LUMO is distributed over the acceptor part of the molecule, indicating a clear potential for charge transfer upon excitation. orientjchem.org The calculated HOMO-LUMO energy gap provides an estimate of the energy required for this electronic transition. orientjchem.org

The solvatochromic behavior of these compounds, where the emission wavelength shifts with solvent polarity, is a hallmark of ICT. nih.govmdpi.com Theoretical models can simulate this effect by incorporating solvent models into the calculations, helping to elucidate the nature of the emissive state. A larger change in dipole moment (Δμ) between the ground and excited states, which can be estimated from these calculations, generally corresponds to a more pronounced solvatochromism. rsc.org

| Compound/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ground State Dipole Moment (D) | Excited State Dipole Moment (D) | Reference |

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | DFT/B3LYP/6-31G | -5.61 | -1.74 | 3.87 | - | - | orientjchem.org |

| Phenanthro[9,10-d]-imidazole Derivative (PK1) | DFT | - | - | - | - | 10.77 | nih.gov |

| Phenanthro[9,10-d]-imidazole Derivative (PK2) | DFT | - | - | - | - | 13.57 | nih.gov |

| Benzothiadiazole-based ICT Chromophore (BTN-1) | DFT | - | - | - | 7.50 | 18.23 | rsc.org |

| Benzothiadiazole-based ICT Chromophore (BTN-2) | DFT | - | - | - | 8.13 | 20.15 | rsc.org |

This table presents data for related compounds to illustrate the parameters relevant to ICT studies, as specific data for 4-(1H-imidazol-4-yl)-benzonitrile was not found in the cited literature.

The HOMO and LUMO energy values and their gap are crucial in determining the electronic transition properties. orientjchem.org The dipole moments of the ground and excited states are important for understanding how the charge distribution changes upon excitation and how the molecule will interact with polar solvents. nih.govrsc.org A significant increase in the dipole moment upon excitation is a strong indicator of a charge-transfer character in the excited state. nih.govrsc.org

Coordination Chemistry and Supramolecular Assembly of 4 1h Imidazol 4 Yl Benzonitrile

4-(1H-IMIDAZOL-4-YL)-BENZONITRILE as a Ligand in Metal Complexes

The imidazole (B134444) moiety of 4-(1H-imidazol-4-yl)benzonitrile is a key player in its coordination chemistry. Imidazole and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. nih.govazjournalbar.com The nitrogen atoms in the imidazole ring act as Lewis bases, donating their lone pair of electrons to a metal center. azjournalbar.com

Binding Modes and Chelation Properties

4-(1H-imidazol-4-yl)benzonitrile typically acts as a monodentate ligand, coordinating to metal ions through one of the nitrogen atoms of the imidazole ring. azjournalbar.com The specific nitrogen atom involved in coordination can vary, leading to different binding modes. The nitrile group (-C≡N) can also participate in coordination, although this is less common. The binding of nitriles to metal centers can occur in either an end-on (η¹) or side-on (η²) fashion. nih.gov

The imidazole ring's ability to act as a versatile coordinating agent is a significant factor in the formation of metal complexes. nih.gov The presence of both a potential metal-binding site (imidazole) and a hydrogen-bonding capable group (nitrile) within the same molecule allows for the formation of intricate and stable structures.

Synthesis and Characterization of Discrete Coordination Compounds

The synthesis of discrete coordination compounds involving 4-(1H-imidazol-4-yl)benzonitrile often involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a variety of techniques, including:

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

Infrared (IR) Spectroscopy: To identify the coordination of the imidazole ring and nitrile group to the metal center by observing shifts in their characteristic vibrational frequencies. azjournalbar.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the electronic environment of the ligand upon coordination.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

Rational Design and Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgnorthwestern.edu The predictable geometry and functionality of ligands like 4-(1H-imidazol-4-yl)benzonitrile make them excellent candidates for the rational design of MOFs with specific topologies and properties. rsc.org

Role of 4-(1H-IMIDAZOL-4-YL)-BENZONITRILE in MOF Topology and Architecture

The nitrile group can also influence the packing of the framework through dipole-dipole interactions or by acting as a secondary coordination site. This allows for the construction of complex and porous architectures.

Tuning of MOF Properties through Ligand Modification

A key advantage of MOFs is the ability to tune their properties by modifying the organic linker. northwestern.edunih.gov In the case of 4-(1H-imidazol-4-yl)benzonitrile, modifications to the benzonitrile (B105546) or imidazole portions of the molecule can lead to significant changes in the properties of the resulting MOF.

Functionalization of the linker can influence:

Pore Size and Shape: Introducing different functional groups can alter the steric bulk of the ligand, thereby modifying the dimensions of the pores within the MOF. nih.gov

Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can change the electronic nature of the framework, which can be useful for applications in catalysis and sensing. nih.gov

Adsorption and Catalytic Properties: Modifying the linker can tune the adsorption properties of the MOF for specific molecules and enhance its catalytic activity. northwestern.edu

Luminescence: The incorporation of fluorescent molecules into the MOF structure can lead to tunable luminescent properties. researchgate.net

| Modification Strategy | Effect on MOF Properties | Reference |

| Metal Substitution | Influences structural properties and lattice distortion. | nih.gov |

| Linker Functionalization | Affects formation energy, charge distribution, and bandgap size. | nih.gov |

| Modulator Modification | Allows for tuning of the pore environment and catalytic performance. | northwestern.edu |

Self-Assembly Processes and Supramolecular Architectures

Beyond the formation of covalent bonds in coordination complexes and MOFs, 4-(1H-imidazol-4-yl)benzonitrile can participate in self-assembly processes to form intricate supramolecular architectures. These assemblies are held together by non-covalent interactions, such as hydrogen bonding and π-π stacking.

The imidazole N-H group is a potent hydrogen bond donor, while the unprotonated imidazole nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors. nih.gov This allows for the formation of hydrogen-bonded networks. In the solid state, molecules of a related compound, 4,4'-di(1H-imidazol-4-yl)benzene, are linked through N—H···N hydrogen bonds to form two-dimensional layered structures. nih.gov

Furthermore, the aromatic phenyl and imidazole rings can engage in π-π stacking interactions, further stabilizing the supramolecular assembly. The interplay of these non-covalent forces leads to the formation of well-ordered crystalline structures with unique properties.

Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Engineering

The predictable and directional nature of non-covalent interactions, such as hydrogen bonds and π-π stacking, makes them powerful tools in the field of crystal engineering. In the context of 4-(1H-imidazol-4-yl)benzonitrile and its analogues, these interactions are pivotal in dictating the final solid-state structure. The imidazole moiety is a particularly effective building block, as it can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen atom). nih.gov

In the crystal structure of the closely related compound, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, the molecules are linked into zigzag chains by intermolecular N-H···N hydrogen bonds. nih.gov This interaction involves the protonated nitrogen atom of the imidazole ring acting as the hydrogen bond donor and the nitrogen atom of the nitrile group serving as the acceptor. nih.gov The planarity of the benzimidazole (B57391) and phenyl rings in this molecule further facilitates an ordered packing arrangement. nih.gov

The following table summarizes the hydrogen bond geometry observed in the crystal structure of 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, which provides a model for the interactions expected in 4-(1H-imidazol-4-yl)benzonitrile.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N2-H2A···N3 | 0.910 | 2.14 | 3.033 | 169.1 |

| C13-H13A···N1 | 0.93 | 2.54 | 2.861 | 101 |

| Data sourced from the crystallographic study of 4-(1H-benzo[d]imidazol-2-yl)benzonitrile. nih.gov |

π-π stacking is another crucial interaction that governs the crystal packing of aromatic compounds like 4-(1H-imidazol-4-yl)benzonitrile. The planar imidazole and benzene (B151609) rings can stack upon one another, with the interaction being driven by a combination of electrostatic and van der Waals forces. The degree of overlap and the distance between the stacked rings are critical parameters that influence the stability of the resulting architecture. These interactions are fundamental in creating extended one-, two-, or three-dimensional networks, which are the cornerstone of crystal engineering.

Host-Guest Chemistry with 4-(1H-IMIDAZYOL-4-YL)-BENZONITRILE Derivatives

The principles of molecular recognition and self-assembly that drive crystal engineering also underpin the field of host-guest chemistry. In this domain, a larger 'host' molecule with a cavity selectively binds a smaller 'guest' molecule through non-covalent interactions. Derivatives of 4-(1H-imidazol-4-yl)benzonitrile are promising candidates for participating in such systems, either as guests or as components of a larger host structure.

The imidazole ring is a versatile functional group in supramolecular chemistry due to its ability to engage in a variety of weak interactions, including hydrogen bonding, coordination bonds, and π-π interactions. nih.gov This allows for the formation of stable complexes with a wide range of host molecules. nih.gov For instance, the imidazole moiety can be encapsulated within the hydrophobic cavity of cyclodextrins, with the stability of the complex enhanced by hydrogen bonding between the imidazole N-H and the hydroxyl groups on the rim of the cyclodextrin.

The benzonitrile fragment of the molecule is also a key player in host-guest interactions. Recent research has demonstrated the precise recognition of benzonitrile derivatives by a supramolecular macrocycle, F nih.govA1-[P(O)Ph]3. nih.gov In this system, the benzene ring of the benzonitrile guest engages in a π-π stacking interaction with a fluorene (B118485) moiety of the host, while the nitrile group forms hydrogen bonds with the host's lower rim. nih.gov This "key-lock" complex formation highlights the potential for the benzonitrile end of 4-(1H-imidazol-4-yl)benzonitrile derivatives to act as a recognition site for specific hosts. nih.gov

The binding affinity between a host and a guest can be quantified by the association constant (Ka). In the case of benzonitrile and the F nih.govA1-[P(O)Ph]3 host, the binding constant was determined to be 4.153 × 10³ M⁻¹, indicating a strong and specific interaction. nih.gov

| Host | Guest | Binding Constant (Ka) (M⁻¹) |

| F nih.govA1-[P(O)Ph]3 | Benzonitrile | 4.153 × 10³ |

| Data sourced from a study on the precise recognition of benzonitrile derivatives. nih.gov |

By modifying the substituents on the phenyl or imidazole rings of 4-(1H-imidazol-4-yl)benzonitrile, it is possible to tune the molecule's size, shape, and electronic properties. This would allow for the design of guest molecules with tailored affinities for specific hosts, or for the incorporation of this structural motif into larger, more complex host architectures. The dual functionality of the imidazole and benzonitrile groups provides a rich platform for the development of novel supramolecular systems with applications in areas such as sensing, catalysis, and materials science.

Advanced Research Applications of 4 1h Imidazol 4 Yl Benzonitrile in Chemical Biology and Materials Science

Investigation as Probes and Tools in Biochemical Pathways

The structural motifs present in 4-(1H-imidazol-4-yl)-benzonitrile make it an attractive scaffold for the design of molecules that can interact with biological targets. The imidazole (B134444) ring can act as a hydrogen bond donor and acceptor, as well as a coordinating ligand for metal ions in enzyme active sites. The benzonitrile (B105546) group, an isostere of other functional groups, can engage in various non-covalent interactions and its electronic properties can be fine-tuned.

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of 4-(1H-imidazol-4-yl)-benzonitrile have been investigated as inhibitors of several key enzymes, offering insights into their mechanisms of action and providing a basis for the development of therapeutic agents.

Aromatase: Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer. The imidazole moiety is a known heme-coordinating group in many aromatase inhibitors. Research has explored a series of 4(5)-imidazoles, including derivatives structurally related to 4-(1H-imidazol-4-yl)-benzonitrile, for their aromatase inhibitory activity. These studies have shown that the imidazole nitrogen can coordinate to the heme iron atom in the enzyme's active site, leading to potent inhibition. The substituent at the 4-position of the imidazole ring plays a crucial role in determining the potency and selectivity of these inhibitors.

While specific inhibitory constants for 4-(1H-imidazol-4-yl)-benzonitrile are not widely published in readily available literature, the general class of 4-substituted imidazoles has demonstrated significant potential. For instance, related compounds have shown inhibitory concentrations in the nanomolar range.

Phosphodiesterases (PDEs) and Farnesyltransferase: While direct inhibitory data for 4-(1H-imidazol-4-yl)-benzonitrile against phosphodiesterases and farnesyltransferase is not extensively documented in public sources, the imidazole core is a common feature in inhibitors of these enzymes. The development of selective inhibitors for different PDE isozymes is an active area of research for various therapeutic applications. Similarly, farnesyltransferase inhibitors, which block the post-translational modification of key signaling proteins like Ras, have been investigated as anticancer agents. The structural features of 4-(1H-imidazol-4-yl)-benzonitrile make it a plausible candidate for inclusion in screening libraries targeting these enzymes.

Ligand Design and Structure-Activity Relationship (SAR) Exploration in Biological Systems

The 4-(1H-imidazol-4-yl)-benzonitrile scaffold serves as a valuable starting point for structure-activity relationship (SAR) studies. By systematically modifying the structure and observing the effects on biological activity, researchers can elucidate the key molecular interactions responsible for a compound's function.

The imidazole ring offers multiple points for substitution, allowing for the exploration of how changes in steric bulk, electronics, and hydrogen bonding potential affect target binding. The benzonitrile group can also be modified or replaced to probe its role in ligand-receptor interactions. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, leading to dramatic changes in the molecule's properties and biological activity.

An illustrative, though general, example of SAR exploration in related imidazole-containing compounds is presented in the table below.

| Modification | General Effect on Aromatase Inhibition | Rationale |

| Substitution on the imidazole nitrogen | Can modulate binding affinity and selectivity. | Alters the steric and electronic environment around the heme-coordinating nitrogen. |

| Variation of the substituent at the 4-position of the imidazole | Significantly impacts potency. | This group often interacts with a specific pocket in the enzyme's active site. |

| Modification of the phenyl ring | Can affect pharmacokinetic properties and introduce additional binding interactions. | Substitution can alter solubility, metabolism, and potential for van der Waals or hydrogen bonding interactions. |

Photophysical Properties and Applications in Functional Materials

The conjugated system formed by the imidazole and benzonitrile moieties in 4-(1H-imidazol-4-yl)-benzonitrile suggests the potential for interesting photophysical properties, such as fluorescence and luminescence.

Fluorescence and Luminescence Characteristics

While detailed photophysical data for the parent compound is not extensively reported, related imidazole-containing molecules are known to be fluorescent. chemimpex.com The fluorescence properties are often sensitive to the local environment, making them useful as probes. For instance, changes in solvent polarity or binding to a biological macromolecule can lead to shifts in the emission wavelength or changes in fluorescence intensity. This solvatochromism is a valuable property for sensing applications.

A related compound, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzonitrile, is noted for its potential as a fluorescent probe in bioimaging. chemimpex.com Its structural features allow for effective interactions with biological molecules, highlighting the utility of the imidazole-benzonitrile core in developing fluorescent tools. chemimpex.com

Development of Optoelectronic Materials

The electronic properties of imidazole and benzonitrile derivatives make them candidates for use in the development of organic optoelectronic materials. These materials have applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic energy levels through chemical modification is a key advantage of organic materials. The imidazole core can act as an electron-donating or electron-withdrawing group depending on the substitution pattern, while the benzonitrile group is a well-known electron acceptor. This donor-acceptor character can be exploited to design materials with specific charge-transport properties.

Exploration in Sensing and Recognition Systems

The ability of the imidazole group to coordinate with metal ions and participate in hydrogen bonding makes 4-(1H-imidazol-4-yl)-benzonitrile and its derivatives promising candidates for the development of chemical sensors. A sensor based on this scaffold could operate through a change in its fluorescent properties upon binding to a specific analyte. For example, the coordination of a metal ion to the imidazole ring could quench or enhance the fluorescence, providing a detectable signal for the presence of the ion.

Future Perspectives and Emerging Research Avenues for 4 1h Imidazol 4 Yl Benzonitrile

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize medicinal chemistry by enabling rapid, data-driven predictions of molecular properties and guiding the design of new chemical entities. nih.govnih.gov For 4-(1H-imidazol-4-yl)-benzonitrile, these computational tools offer a pathway to efficiently explore its therapeutic potential.

ML models can be trained on vast datasets of existing molecules to learn the complex relationships between chemical structures and their biological activities, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. mdpi.com By inputting the structure of 4-(1H-imidazol-4-yl)-benzonitrile into these predictive models, researchers can generate initial hypotheses about its efficacy against various targets or its suitability as a drug candidate, thereby prioritizing experimental resources.

Furthermore, generative AI models can design novel derivatives of the parent compound. These algorithms, such as reinforcement learning models, can iteratively propose modifications to the core structure of 4-(1H-imidazol-4-yl)-benzonitrile to optimize for multiple objectives simultaneously, such as enhancing binding affinity for a specific protein target while minimizing predicted off-target effects. nih.gov This approach accelerates the discovery of lead compounds with improved therapeutic profiles.

Table 1: Potential AI/ML-Predicted Properties for 4-(1H-imidazol-4-yl)-benzonitrile

| Property Category | Specific Prediction | Potential Application |

| Biological Activity | Target Binding Affinity (e.g., Kinases, GPCRs) | Identifying new therapeutic areas |

| Anticancer Efficacy | Guiding use in oncology research | |

| Pharmacokinetics (ADME) | Blood-Brain Barrier Permeability | Assessing potential for CNS drug development |

| Aqueous Solubility | Informing formulation strategies | |

| Metabolic Stability | Predicting compound lifespan in the body | |

| Toxicity | Cardiotoxicity | Early-stage safety assessment |

| Hepatotoxicity | Flagging potential for liver damage |

Development of Novel Bioconjugation Strategies

Bioconjugation, the process of chemically linking a molecule to a larger biomolecule like a protein, antibody, or nucleic acid, is a cornerstone of modern therapeutic and diagnostic development. This strategy can enhance drug targeting, improve stability, and enable imaging applications.

For 4-(1H-imidazol-4-yl)-benzonitrile, future research could focus on developing novel strategies to attach it to biological carriers. The key functional groups—the imidazole (B134444) ring and the nitrile group—offer potential handles for chemical modification. The secondary amine within the imidazole ring is a nucleophilic site that could be targeted for covalent modification under specific conditions. While less reactive, the nitrile group could potentially be transformed into other functional groups, such as a carboxylic acid or an amine, to facilitate conjugation.

Developing site-specific conjugation methods would be crucial to ensure that the compound's orientation and activity are preserved. These strategies could enable the creation of:

Antibody-Drug Conjugates (ADCs): Where 4-(1H-imidazol-4-yl)-benzonitrile acts as the cytotoxic payload delivered specifically to cancer cells.

Targeted Probes: By attaching a fluorescent dye, the compound could be used to visualize its interaction with cellular targets in real-time.

Currently, specific bioconjugation strategies for 4-(1H-imidazol-4-yl)-benzonitrile have not been extensively reported, representing a clear and valuable direction for future investigation.

High-Throughput Screening for New Applications

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds against a specific biological target. nih.gov This unbiased approach is a powerful engine for discovering entirely new applications for existing molecules. 4-(1H-imidazol-4-yl)-benzonitrile, with its heterocyclic structure common in many pharmaceuticals, is an ideal candidate for inclusion in HTS libraries. nih.gov

Future HTS campaigns could screen this compound against a wide array of targets, including:

Enzyme Panels: Testing against hundreds of different kinases, proteases, or phosphatases to uncover novel inhibitory activity.

Receptor Assays: Evaluating its ability to act as an agonist or antagonist at various cell surface receptors.

Phenotypic Screens: Assessing its effect on cellular phenotypes, such as cell proliferation, apoptosis, or differentiation, without a preconceived target. nih.gov

A diversity-based HTS approach could be particularly fruitful, where a library containing a wide variety of chemical scaffolds, including that of 4-(1H-imidazol-4-yl)-benzonitrile, is screened to identify novel lead compounds for diseases with unmet needs. nih.gov A positive "hit" from an HTS assay would trigger follow-up studies to validate the activity and elucidate the mechanism of action, potentially launching a new drug discovery program.

Table 2: Hypothetical High-Throughput Screening Workflow

| Step | Description | Technology Used | Desired Outcome |

| 1. Assay Development | Create a robust, miniaturized assay for a specific biological target (e.g., EGFR kinase). | Fluorescence polarization, FRET, or luminescence-based readouts. | A stable and reproducible assay in a 384- or 1536-well plate format. |

| 2. Library Screening | Test a large chemical library, including 4-(1H-imidazol-4-yl)-benzonitrile, at a single concentration. | Robotic liquid handlers and automated plate readers. | Identification of initial "hits" that show activity above a set threshold. |

| 3. Hit Confirmation | Re-test the initial hits to confirm their activity and rule out false positives. | Same as above. | A smaller set of confirmed, active compounds. |

| 4. Dose-Response Analysis | Test the confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50). | Serial dilution and curve-fitting software. | Quantitative potency data for lead prioritization. |

Advanced Characterization Techniques for Dynamic Systems

While classical techniques like NMR and X-ray crystallography provide a static picture of a molecule, advanced characterization methods can offer insights into its dynamic behavior in solution and in the solid state. nih.govfda.gov These techniques are critical for understanding how 4-(1H-imidazol-4-yl)-benzonitrile interacts with its environment and with biological targets.

Future research could employ methods such as:

Solid-State NMR (SSNMR): To study the solid-state properties, including polymorphism and the stability of different crystal forms. This is crucial for pharmaceutical development as different polymorphs can have different solubilities and bioavailabilities. fda.gov

Two-Dimensional NMR Spectroscopy (e.g., NOESY, HSQC): To map the intramolecular and intermolecular interactions in solution, such as how the molecule binds within the active site of a protein.

Surface Plasmon Resonance (SPR): To measure the real-time kinetics (on- and off-rates) of the compound binding to a target protein immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters (enthalpy, entropy, and binding affinity) of the interaction with a biological macromolecule.

These advanced techniques can provide a detailed mechanistic understanding that is unattainable with simpler methods, revealing the subtle dynamics that govern the compound's function.

Computational-Experimental Synergy in Molecular Engineering

The most powerful approach to modern chemical research lies in the tight integration of computational modeling and experimental validation. mdpi.comresearchgate.net This synergistic cycle allows for more rational and efficient molecular engineering. For 4-(1H-imidazol-4-yl)-benzonitrile, this means moving beyond serendipitous discovery to purposeful design.

The workflow typically proceeds as follows:

Computational Prediction: Molecular docking or molecular dynamics (MD) simulations are used to predict how 4-(1H-imidazol-4-yl)-benzonitrile or its virtual derivatives bind to a protein target. DFT studies can be used to understand its electronic properties. nih.gov

Chemical Synthesis: The most promising candidates identified computationally are then synthesized in the laboratory. acs.org

Experimental Validation: The synthesized compounds are tested experimentally using assays (e.g., enzyme inhibition, cell viability) and advanced characterization techniques to measure their actual activity and binding properties.

Model Refinement: The experimental data is fed back to refine the computational models, improving their predictive accuracy for the next round of design.

This iterative loop accelerates the optimization process, allowing researchers to engineer molecules with precisely tuned properties. For example, if initial testing reveals that 4-(1H-imidazol-4-yl)-benzonitrile has moderate activity, computational models can suggest specific modifications to its structure to improve hydrogen bonding or hydrophobic interactions within the target's binding pocket, leading to a more potent successor compound. This synergy represents the future of rational drug design and molecular science.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(1H-imidazol-4-yl)-benzonitrile and its derivatives?

- Methodological Answer: The compound and its analogs are synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile with brominated intermediates (e.g., 2-bromo-1-(3-methoxyphenyl)ethan-1-one) under basic conditions yields derivatives with varied substituents . Reaction optimization often involves adjusting stoichiometry, temperature (e.g., 60–80°C), and solvent polarity (e.g., DMF or THF) to enhance yields (46–89%) .

Q. Which spectroscopic techniques are critical for characterizing 4-(1H-imidazol-4-yl)-benzonitrile?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR are used to confirm regiochemistry and substituent orientation. For instance, aromatic protons in derivatives appear as doublets (δ 7.85–7.95 ppm, Hz), while imidazole protons resonate as broad singlets (δ 8.95–9.23 ppm) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks. The title compound crystallizes in monoclinic systems (space group C2/c) with bond angles and torsion angles consistent with planar imidazole and benzonitrile moieties .

Q. How is the compound’s structural stability assessed under varying conditions?

- Methodological Answer: Thermal stability is evaluated via thermogravimetric analysis (TGA), while chemical stability is tested in acidic/basic media (e.g., HCl/NaOH) using HPLC or UPLC-MS to monitor degradation products. For example, derivatives show stability in DMSO-d6 at room temperature for >24 hours .

Advanced Research Questions

Q. How can synthetic yields be optimized when byproducts arise during alkylation or coupling reactions?

- Methodological Answer: Byproduct formation (e.g., over-alkylation) is mitigated by:

- Controlled Reactant Addition: Slow addition of electrophiles (e.g., 3-chloro-1-(4-fluorophenyl)propan-1-one) to prevent excess reactivity .

- Purification Techniques: Use of flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate target compounds .

- Catalytic Optimization: Palladium catalysts (e.g., Pd(PPh)) improve regioselectivity in Sonogashira couplings, as seen in analogs like 2-chloro-4-((2,5-dimethylimidazol-4-yl)ethynyl)pyridine .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

- Methodological Answer: Discrepancies between predicted and observed data (e.g., C chemical shifts) are addressed via:

- 2D NMR Techniques: HSQC and HMBC correlations validate proton-carbon connectivity, distinguishing between regioisomers .

- Computational Validation: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize molecular geometries, aligning with experimental data .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

- Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO gaps (e.g., 4.5–5.2 eV) computed via Gaussian 09 reveal charge-transfer potential, relevant for photophysical applications .

- Molecular Dynamics (MD) Simulations: Simulate adsorption behavior in MOFs, predicting interactions with CO or H via van der Waals and electrostatic potentials .

Q. What is the compound’s role in medicinal chemistry, particularly in antimicrobial studies?

- Methodological Answer: Derivatives are screened for bioactivity using resazurin-based MIC assays. For example, 4-(1-(adamantan-1-yl)-2-oxoethyl) analogs exhibit MIC values of 1.8 µM against Mycobacterium tuberculosis H37Rv, comparable to isoniazid . Mechanistic studies involve enzyme inhibition assays (e.g., cytochrome P450) and molecular docking (AutoDock Vina) to identify binding motifs .

Q. How are reaction mechanisms elucidated for imidazole-functionalized benzonitriles?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.